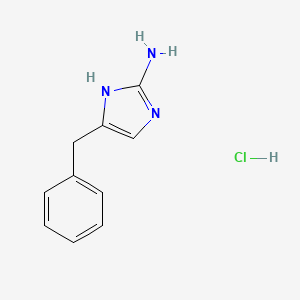

5-benzyl-1H-imidazol-2-amine hydrochloride

Übersicht

Beschreibung

5-benzyl-1H-imidazol-2-amine hydrochloride is a chemical compound with the molecular formula C10H12ClN3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1H-imidazol-2-amine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production .

Analyse Chemischer Reaktionen

Substitution Reactions

The amine group and benzyl substituent participate in nucleophilic and electrophilic substitution reactions.

Table 1: Substitution Reactions and Conditions

Oxidation and Reduction

The imidazole ring and benzyl group are susceptible to redox transformations.

Table 2: Oxidation/Reduction Pathways

Metal-Catalyzed Reactions

Transition metals enable cross-coupling and functionalization.

Table 3: Metal-Mediated Reactions

Condensation and Cyclization

The amine group engages in condensation to form heterocycles.

Example Reaction

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in acidic conditions to yield imine-linked derivatives .

-

Intramolecular Cyclization : Base-catalyzed (e.g., BEMP) closure forms imidazolidin-2-ones .

Functional Group Transformations

Halogenation :

Hofmann Rearrangement :

Stability and Reactivity Considerations

-

Solubility : Limited water solubility (soluble in DMSO) necessitates polar aprotic solvents for reactions.

-

pH Sensitivity : Deprotonation of the amine (pKa ~7–8) is critical for nucleophilic reactions .

Key Research Findings

-

Efficiency of BEMP Catalyst : Enables room-temperature alkylation/acylation with >90% conversion in CH₃CN .

-

Electrochemical Applications : Benzyl amines participate in imidazole synthesis via iodine-mediated pathways .

-

Biological Relevance : Derivatives show COX-2 inhibition (IC₅₀ ~8–13.7 µM) and antimicrobial activity .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 5-benzyl-1H-imidazol-2-amine hydrochloride can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

- Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Demonstrates cytotoxic effects on multiple cancer cell lines, indicating potential for cancer treatment.

Medicine

- Drug Development : Investigated for its ability to interact with biological targets, particularly in the development of new therapeutic agents.

- Potential Applications : Research is ongoing to explore its use in treating conditions such as cancer, infections, and metabolic disorders.

Industry

- Material Development : Utilized in the creation of functional materials, including polymers and catalysts for industrial processes.

This compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has shown effectiveness against various pathogens. The following table summarizes its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Method Used |

|---|---|---|

| E. coli | 8 µg/mL | Broth Dilution |

| S. aureus | 4 µg/mL | Broth Dilution |

| C. albicans | 16 µg/mL | Broth Dilution |

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Method Used |

|---|---|---|

| HCT116 | 0.294 | SRB Assay |

| HL60 | 0.362 | CellTiter-Blue |

| MCF7 | 1.14 | MTT Assay |

| PC3 | 2.13 | MTT Assay |

These results indicate significant antiproliferative activity, particularly against colon cancer (HCT116) and leukemia (HL60) cell lines.

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal examined the anticancer effects of this compound on human colon cancer cells (HCT116). The researchers reported an IC50 value of 0.294 µM, indicating potent cytotoxicity. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited the growth of E. coli and S. aureus at low concentrations (MICs of 8 µg/mL and 4 µg/mL respectively), suggesting its potential use in treating bacterial infections.

Wirkmechanismus

The mechanism of action of 5-benzyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-imidazole-2-amine: A simpler imidazole derivative with similar chemical properties.

5-benzyl-1H-imidazole: Lacks the amine group but shares the benzyl substitution.

2-phenyl-1H-imidazole: Contains a phenyl group instead of a benzyl group

Uniqueness

5-benzyl-1H-imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields .

Biologische Aktivität

5-Benzyl-1H-imidazol-2-amine hydrochloride is a compound belonging to the imidazole family, which has garnered interest due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.

Chemical Structure and Properties

The compound features an imidazole ring, a five-membered heterocyclic structure known for its role in various biological systems. The specific substitution pattern of the benzyl group contributes to its unique properties and activities.

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Anticancer Properties : Demonstrates cytotoxic effects on multiple cancer cell lines.

- Anti-inflammatory Effects : Inhibits inflammatory pathways.

- Antidiabetic Activity : Potentially regulates glucose metabolism.

Biochemical Pathways

The compound interacts with several biochemical pathways, influencing cellular processes such as apoptosis and kinase signaling. For instance, it has been shown to downregulate critical kinases involved in cancer progression, including members of the BRK, FLT, and JAK families .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Method Used |

|---|---|---|

| HCT116 | 0.294 | SRB Assay |

| HL60 | 0.362 | CellTiter-Blue |

| MCF7 | 1.14 | MTT Assay |

| PC3 | 2.13 | MTT Assay |

These results indicate significant antiproliferative activity, particularly against colon cancer (HCT116) and leukemia (HL60) cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study reported minimum inhibitory concentration (MIC) values for various bacterial strains, demonstrating its potential as an antimicrobial agent:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These findings suggest that this compound could be developed into a treatment for infections caused by resistant strains .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on HL60 leukemia cells. The treatment resulted in a significant increase in activated caspase-3 levels, indicating enhanced apoptosis compared to untreated controls. This suggests that the compound may effectively induce cell death in cancerous cells through apoptosis pathways .

Case Study 2: Antimicrobial Activity

In another research effort, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a notable reduction in bacterial growth at low concentrations, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

Eigenschaften

IUPAC Name |

5-benzyl-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDZBVWHWSRMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.